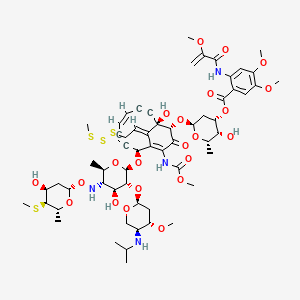

Esperamicin A1

Description

Properties

IUPAC Name |

[(2S,3R,4S,6S)-3-hydroxy-6-[[(2S,5Z,9R,10S,13E)-9-hydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+/t29-,30+,31-,36+,37+,38+,39+,42+,43+,44+,45+,47-,49-,50+,52-,53-,54-,57+,59-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQQFQHBKUKHIS-IIZLOWFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3([C@@H](C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)O[C@H]6C[C@@H]([C@H](CO6)NC(C)C)OC)O)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H80N4O22S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028196 | |

| Record name | Esperamicin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99674-26-7 | |

| Record name | Esperamicin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99674-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esperamicin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099674267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esperamicin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESPERAMICIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLX8T21X8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Esperamicin A1: A Technical Guide to Discovery, Isolation, and Application

Foreword: The Enediyne Revolution

The discovery of natural products with potent biological activity has consistently driven innovation in medicine. Among these, the enediyne antibiotics represent a class of exceptionally powerful antitumor agents. Their unique molecular architecture, centered around a highly strained enediyne core, enables a fascinating and destructive mechanism of action: the sequence-specific cleavage of double-stranded DNA. This guide provides an in-depth technical overview of esperamicin A1, a prominent member of the enediyne family, from its discovery in Actinomadura verrucosospora to its isolation and the elucidation of its intricate mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable molecule.

The Producing Microorganism: Actinomadura verrucosospora

The journey of this compound begins with its microbial source, Actinomadura verrucosospora. This Gram-positive, aerobic actinomycete is found in soil and is characterized by its filamentous growth.[1] Morphologically, it forms substrate and aerial mycelia, with the latter bearing spore chains.[2] The species name verrucosospora refers to the characteristic warty surface of its spores.[3] Actinomadura species are known producers of a diverse array of secondary metabolites with various biological activities, making them a subject of significant interest in natural product discovery.[4]

Cultivation of Actinomadura verrucosospora for the production of this compound requires carefully controlled conditions to promote growth and secondary metabolism. The organism is typically grown in a nutrient-rich medium under aerobic conditions.

Fermentation for this compound Production

The biosynthesis of this compound by Actinomadura verrucosospora is a complex process influenced by nutritional and environmental factors.[5] The core of the molecule is biosynthesized via a polyketide pathway.[5] Maximizing the yield of this potent antibiotic requires a carefully optimized fermentation process.

Fermentation Medium and Parameters

A well-defined fermentation medium is crucial for robust growth of Actinomadura verrucosospora and efficient production of this compound. The following table outlines a suitable medium composition based on established protocols.

| Component | Concentration (g/L) | Role |

| Soluble Starch | 20.0 | Primary Carbon Source |

| Glucose | 10.0 | Readily Available Carbon Source |

| Soybean Meal | 20.0 | Nitrogen and Amino Acid Source |

| K₂HPO₄ | 0.5 | Phosphate Source and pH Buffering |

| MgSO₄ | 0.5 | Source of Magnesium Ions |

| NaCl | 1.0 | Osmotic Balance |

| FeSO₄ | 0.01 | Trace Metal Source |

Initial pH: 7.0

The fermentation is typically carried out at 28°C for a period of 4 to 7 days with vigorous aeration and agitation to ensure sufficient oxygen supply for the aerobic actinomycete.[6]

Enhancing Production Yield

A significant challenge in the production of this compound is its instability in the fermentation broth. To mitigate degradation and improve the overall yield, in-situ product removal using a neutral resin has proven effective. The addition of Diaion HP-20 resin at a concentration of 1% (w/v) to the fermentation medium has been shown to increase the production of this compound by 53%.[5]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from a complex mixture of cellular components and other secondary metabolites. The following protocol outlines a typical purification workflow.

Step-by-Step Purification Protocol

-

Harvest and Extraction:

-

At the end of the fermentation, the entire broth is harvested.

-

The pH of the broth is adjusted to 4.0 to enhance the extraction of the acidic this compound.

-

The broth is extracted with an equal volume of ethyl acetate with vigorous agitation.

-

The organic (ethyl acetate) and aqueous layers are separated. The this compound will be in the ethyl acetate layer.

-

-

Adsorption Chromatography:

-

The ethyl acetate extract is concentrated under reduced pressure.

-

The concentrate is adsorbed onto a Diaion HP-20 resin column.

-

The column is washed with water to remove polar impurities.

-

A stepwise elution is performed with increasing concentrations of methanol in water. This compound typically elutes with a high concentration of methanol.

-

-

Silica Gel Chromatography:

-

The active fractions from the previous step are pooled and concentrated.

-

The concentrate is applied to a silica gel column.

-

The column is eluted with a solvent system of chloroform and methanol, with a gradually increasing proportion of methanol.

-

Fractions are collected and monitored for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Final Purification by HPLC:

-

The purest fractions from the silica gel column are pooled and concentrated.

-

Final purification is achieved using reversed-phase HPLC.

-

The purified this compound is lyophilized to yield a stable powder.

-

Purification Summary

A purification table is an essential tool for tracking the efficiency of each purification step. Researchers should meticulously record the following parameters at each stage to calculate the yield and purification fold.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 100 | 1 | |||

| Ethyl Acetate Extract | |||||

| Diaion HP-20 | |||||

| Silica Gel | |||||

| HPLC |

Note: This table serves as a template. The "Total Activity" can be determined through a suitable bioassay, such as a DNA cleavage assay or a cytotoxicity assay.

Structure Elucidation of this compound

The determination of the complex chemical structure of this compound was a significant achievement in natural product chemistry.[7] A combination of advanced spectroscopic techniques was employed to unravel its intricate architecture.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments were instrumental in establishing the connectivity of atoms within the molecule and the stereochemistry of its various components.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the accurate molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments were used to fragment the molecule and deduce the structure of its different substructures.[10]

The combination of these techniques allowed for the complete assignment of the this compound structure, revealing its three key domains: the enediyne core, an oligosaccharide chain, and a trisulfide-containing moiety.[7]

Caption: Workflow for the isolation and structural elucidation of this compound.

Mechanism of Action: DNA Cleavage

The potent antitumor activity of this compound stems from its ability to induce double-stranded breaks in DNA.[11] This process is initiated by a fascinating cascade of chemical reactions, as depicted in the diagram below.

Caption: The activation and DNA cleavage mechanism of this compound.

The process begins with the oligosaccharide portion of this compound recognizing and binding to the minor groove of DNA.[7][12] This binding event positions the reactive enediyne core in close proximity to the DNA backbone. The subsequent key steps are:

-

Reductive Activation: The trisulfide moiety acts as a trigger. In the presence of a reducing agent, such as a thiol, the trisulfide is reduced to a thiolate.[11]

-

Michael Addition: The newly formed thiolate undergoes an intramolecular Michael addition.[11]

-

Bergman Cyclization: This addition triggers a conformational change that allows for the Bergman cyclization of the enediyne core, a reaction that forms a highly reactive p-benzyne diradical.[7]

-

Hydrogen Abstraction and DNA Cleavage: The diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-stranded breaks and ultimately, cell death.[11]

Conclusion and Future Perspectives

This compound stands as a testament to the chemical ingenuity of microorganisms and the power of natural product research. Its discovery, isolation, and the elucidation of its complex structure and mechanism of action have not only provided a powerful tool for cancer research but have also inspired the development of novel synthetic strategies and drug delivery systems, such as antibody-drug conjugates. The in-depth understanding of its biosynthesis and mode of action, as outlined in this guide, will continue to fuel further research into the vast and largely untapped reservoir of microbial secondary metabolites.

References

-

Actinomadura verrucosospora - Germ AI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]

-

Maciejewska, M., Poree, F., Denis, F., & Barnaby, A. (2016). Morphological Identification of Actinobacteria. In Actinobacteria - Basics and Biotechnological Applications. InTech. [Link]

-

Lam, K. S., Gustavson, D. R., Veitch, J. A., & Forenza, S. (1993). The effect of cerulenin on the production of this compound by Actinomadura verrucosospora. Journal of Industrial Microbiology, 12(2), 99–102. [Link]

-

NPTEL-NOC IITM. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. Retrieved January 26, 2026, from [Link]

-

Daletos, G., & Proksch, P. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotics (pp. 59-83). Humana Press, New York, NY. [Link]

-

Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]

-

Tietz, D., & Schwalbe, H. (2017). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]

-

Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7672–7676. [Link]

-

Doctor Fungus. (n.d.). Actinomadura Species. Retrieved January 26, 2026, from [Link]

-

Liu, W., & Thorson, J. S. (2008). Biosynthesis of Enediyne Antitumor Antibiotics. Current Medicinal Chemistry, 15(22), 2284–2291. [Link]

-

National Center for Biotechnology Information. (n.d.). Taxonomy Browser (Actinomadura verrucosospora). Retrieved January 26, 2026, from [Link]

-

Shi, Y. F., et al. (2012). Optimization of Fermentation Conditions for Antibiotic Production by Actinomycetes YJ1 Strain against Sclerotinia sclerotiorum. Journal of Agricultural Science, 4(7). [Link]

-

LPSN - List of Prokaryotic names with Standing in Nomenclature. (n.d.). Species: Actinomadura verrucosospora. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 26, 2026, from [Link]

-

Van Lanen, S. G., & Shen, B. (2008). Biosynthesis of the enediyne antitumor antibiotic C-1027 involves a new branching point in chorismate metabolism. Proceedings of the National Academy of Sciences of the United States of America, 105(2), 494–499. [Link]

-

ResearchGate. (n.d.). Purification table showing purification fold and % recovery. Retrieved January 26, 2026, from [Link]

-

Nicolaou, K. C., Smith, A. L., & Yue, E. W. (1993). The Enediyne Antibiotics. Journal of Medicinal Chemistry, 36(19), 2819–2858. [Link]

-

Dervan, P. B. (1986). DNA AFFINITY CLEAVING. Science, 232(4749), 464–471. [Link]

-

ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. Retrieved January 26, 2026, from [Link]

-

Scannell, R. T., & Nicolaou, K. C. (2020). Genome Mining for New Enediyne Antibiotics. Journal of the American Chemical Society, 142(31), 13261–13275. [Link]

-

Burgess, R. R. (2009). Chapter 4 - Preparing a Purification Summary Table. In Methods in Enzymology (Vol. 463, pp. 31-36). Academic Press. [Link]

-

Catalyst University. (2016, October 13). Protein Purification Table Calculations: With Numbers [Video]. YouTube. [Link]

Sources

- 1. Actinomadura Species - Doctor Fungus [drfungus.org]

- 2. researchgate.net [researchgate.net]

- 3. Species: Actinomadura verrucosospora [lpsn.dsmz.de]

- 4. Germ AI | Actinomadura verrucosospora [germai.app]

- 5. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dervan.caltech.edu [dervan.caltech.edu]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Esperamicin A1: From Genetic Blueprint to Cytotoxic Warhead

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling Nature's Blueprint for a Potent Antitumor Antibiotic

The esperamicins, a family of enediyne natural products, represent some of the most potent antitumor agents ever discovered.[1] Their extraordinary cytotoxicity stems from a unique molecular architecture capable of inflicting double-stranded DNA breaks.[2] Esperamicin A1, the most studied member of this class, is a testament to the intricate biosynthetic capabilities of soil-dwelling actinomycetes. This guide provides a deep dive into the genetic and biochemical underpinnings of this compound biosynthesis, offering a comprehensive resource for researchers seeking to understand and harness this remarkable metabolic pathway. We will dissect the genetic architecture of the biosynthetic gene cluster, trace the step-by-step enzymatic construction of its complex structure, and explore the experimental methodologies that have been pivotal in elucidating this fascinating process.

I. The Genetic Architecture of the Esperamicin Biosynthetic Gene Cluster

The blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of its producer organism, Actinomadura verrucosospora.[3] While the complete and fully annotated sequence of the esperamicin (esp) gene cluster is not entirely in the public domain, extensive research on related enediyne pathways, such as that of calicheamicin, allows for a well-informed predictive analysis of its composition and organization.[4][5] Enediyne BGCs are characterized by a conserved set of genes responsible for the synthesis of the core structure, alongside a variable collection of genes for tailoring and sugar biosynthesis.[6]

A key feature of enediyne BGCs is the presence of a conserved set of five genes often referred to as the "enediyne polyketide synthase (PKS) cassette".[6] This cassette is fundamental to the biosynthesis of the enediyne core and typically includes genes encoding an iterative Type I PKS (PKSE), a thioesterase (TE), and three other proteins of less defined function.[6]

Table 1: Predicted Gene Functions within the Esperamicin Biosynthetic Gene Cluster

| Gene (putative) | Proposed Function | Evidence/Homology |

| espE | Iterative Type I Polyketide Synthase (PKSE) | Homology to CalE8 in calicheamicin biosynthesis; essential for enediyne core formation.[4][5] |

| espE7 | Thioesterase (TE) | Functionally characterized; releases the linear polyene precursor from the PKSE.[7] |

| espG1-G4 | Glycosyltransferases | Homology to glycosyltransferases in other antibiotic BGCs; responsible for attaching the sugar moieties.[8][9] |

| espS1-S7 | Sugar Biosynthesis Genes | Homologous to genes for deoxysugar biosynthesis; provide the unique sugar building blocks. |

| espO1-O5 | Oxidoreductases/Tailoring Enzymes | Homology to P450 monooxygenases and other modifying enzymes; responsible for hydroxylations and other late-stage modifications.[10] |

| espM1-M2 | Methyltransferases | Homology to methyltransferases; involved in the methylation of the sugar and aromatic moieties.[11] |

| espR | Resistance Gene | Putative efflux pump or modifying enzyme to protect the producer organism from the cytotoxic product.[8] |

| espReg | Regulatory Gene | Controls the expression of the biosynthetic genes within the cluster. |

II. The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a convergent process where the aglycone core and the various sugar moieties are synthesized separately and then assembled in a carefully orchestrated sequence of enzymatic reactions.

A. Forging the Warhead: Biosynthesis of the Enediyne Aglycone

The construction of the highly unstable bicyclic enediyne core is the central and most fascinating aspect of esperamicin biosynthesis. This process is initiated by an iterative Type I polyketide synthase (PKS), a large, multifunctional enzyme that repeatedly utilizes simple building blocks to assemble a complex carbon chain.

-

Initiation and Elongation by the Iterative PKS (EspE): The biosynthesis begins with the loading of a starter unit, likely acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. Through a series of iterative condensation reactions with malonyl-CoA extender units, the PKS elongates the polyketide chain. The iterative nature of this PKS is a key feature, allowing for the synthesis of a long polyene chain from a single multienzyme complex.

-

Release of the Polyene Precursor by Thioesterase (EspE7): Once the full-length linear polyene precursor, 1,3,5,7,9,11,13-pentadecaheptaene, is assembled on the PKS, it is released by the action of a dedicated thioesterase, EspE7.[7] Structural and functional studies of EspE7 have provided significant insights into this crucial step, revealing a "hot dog" fold and a catalytic mechanism that ensures the proper release of the highly reactive polyene.[7]

-

Cyclization and Formation of the Bicyclic Core: The subsequent steps, involving the transformation of the linear polyene into the bicyclic enediyne core, are less understood but are believed to involve a series of enzyme-catalyzed cyclization and oxidation reactions. This intricate process ultimately leads to the formation of the strained 10-membered ring containing the reactive diyne-ene moiety.

B. Crafting the Recognition Elements: Biosynthesis of the Sugar Moieties

This compound is adorned with a complex trisaccharide chain and a unique thiosugar, which are crucial for its DNA binding affinity and sequence specificity.[9] The biosynthesis of these unusual sugars is a multi-step process involving a dedicated set of enzymes encoded within the esp cluster.

-

Generation of Deoxysugar Precursors: The biosynthesis of the sugar moieties begins with common primary metabolites, such as glucose-1-phosphate. A series of enzymes, including dehydratases, epimerases, and reductases, modify the sugar scaffold to generate the required deoxysugar nucleotide diphosphate (NDP)-activated precursors.

-

Tailoring of the Sugar Units: Further enzymatic modifications, such as methylation and amination, are carried out by dedicated tailoring enzymes to produce the final, unique sugar structures found in this compound.

C. The Final Assembly: Glycosylation and Tailoring Steps

The final stages of this compound biosynthesis involve the sequential attachment of the sugar moieties to the aglycone core and a series of final tailoring modifications.

-

Glycosylation by Glycosyltransferases (GTs): A cascade of glycosyltransferases catalyzes the formation of glycosidic bonds, attaching the NDP-activated sugars to specific hydroxyl groups on the enediyne aglycone and to each other to form the trisaccharide chain. The order and regioselectivity of these glycosylation events are critical for the final structure and activity of the molecule.[9]

-

Late-Stage Tailoring Reactions: The final maturation of the this compound molecule involves a series of tailoring reactions, including hydroxylations and methylations, catalyzed by enzymes such as P450 monooxygenases and methyltransferases.[12] These modifications fine-tune the biological activity and stability of the final product. A key late-stage modification is the formation of the trisulfide linkage, which acts as the trigger for the Bergman cyclization and subsequent DNA cleavage.[2]

III. Experimental Methodologies for Pathway Elucidation

Our understanding of the this compound biosynthetic pathway is built upon a foundation of elegant and rigorous experimental work. A combination of genetic, biochemical, and analytical techniques has been employed to dissect this complex metabolic route.

A. Genetic Manipulation of the Producer Organism

Genetic manipulation of the native producer, Actinomadura verrucosospora, has been instrumental in assigning function to the genes within the esp cluster.

Experimental Protocol: Gene Knockout in Actinomadura verrucosospora via Homologous Recombination

-

Construct Design: A knockout vector is constructed containing a selectable marker (e.g., an apramycin resistance gene) flanked by homologous regions upstream and downstream of the target gene.

-

Protoplast Transformation: Protoplasts of A. verrucosospora are prepared by enzymatic digestion of the cell wall. The knockout vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection of Mutants: Transformed protoplasts are regenerated on selective media containing the appropriate antibiotic. Colonies that grow are potential double-crossover homologous recombinants.

-

Genotypic Verification: Genomic DNA is isolated from the putative mutants and analyzed by PCR and Southern blotting to confirm the successful replacement of the target gene with the resistance cassette.

-

Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of this compound production and to identify any accumulated intermediates.

B. Heterologous Expression of the Biosynthetic Gene Cluster

Due to the often slow growth and genetic intractability of the native producers, heterologous expression of the entire BGC in a more amenable host, such as Streptomyces coelicolor or Streptomyces lividans, is a powerful strategy for pathway elucidation and engineering.[13][14][15]

Experimental Protocol: Heterologous Expression of the Esperamicin BGC

-

BGC Cloning: The entire esp BGC is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This can be achieved through the construction of a genomic library of A. verrucosospora and subsequent screening for the desired clone.[13]

-

Host Transformation: The expression construct is introduced into a suitable Streptomyces host strain via conjugation or protoplast transformation.

-

Cultivation and Analysis: The recombinant Streptomyces strain is fermented under optimized conditions to induce the expression of the heterologous BGC. The culture extract is then analyzed by HPLC and MS to detect the production of this compound or related intermediates.

-

Pathway Dissection: The heterologous expression system provides a platform for systematic gene inactivation and complementation studies to precisely define the function of each gene in the pathway.

C. In Vitro Enzymatic Assays

To definitively determine the function of individual enzymes, in vitro reconstitution of specific biosynthetic steps is essential. This involves the overexpression and purification of the enzyme of interest and subsequent incubation with its predicted substrate.

Experimental Protocol: In Vitro Characterization of a Glycosyltransferase

-

Enzyme Expression and Purification: The gene encoding the putative glycosyltransferase is cloned into an expression vector (e.g., pET vector) and overexpressed in E. coli. The recombinant protein is then purified to homogeneity using affinity chromatography.

-

Substrate Synthesis: The aglycone acceptor substrate and the NDP-activated sugar donor are either chemically synthesized or biosynthesized using other purified enzymes.

-

Enzymatic Reaction: The purified glycosyltransferase is incubated with the acceptor and donor substrates in a suitable buffer.

-

Product Analysis: The reaction mixture is analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the glycosylated product and to determine the regio- and stereoselectivity of the enzyme.

IV. Conclusion and Future Perspectives

The biosynthesis of this compound is a masterful example of nature's chemical ingenuity. The elucidation of its genetic and biochemical basis not only provides fundamental insights into the construction of complex natural products but also opens up exciting avenues for drug discovery and development. Through the application of synthetic biology and metabolic engineering approaches, it is now conceivable to re-engineer the esperamicin biosynthetic pathway to produce novel analogs with improved therapeutic properties. The detailed understanding of the enzymatic machinery involved in this pathway will undoubtedly pave the way for the development of new biocatalysts for chemoenzymatic synthesis and the generation of a new generation of potent anticancer agents. The continued exploration of the esperamicin biosynthetic pathway promises to yield further fascinating discoveries at the interface of chemistry and biology.

V. References

-

Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., & Sawyer, J. R. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6.

-

Van Lanen, S. G., Oh, T. J., Liu, W., Wendt-Pienkowski, E., & Shen, B. (2007). Functional and structural studies on the esperamicin thioesterase and progress toward understanding enediyne core biosynthesis. Journal of natural products, 70(8), 1255-1260.

-

Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622-4627.

-

Lam, K. S., Gustavson, D. R., Veitch, J. A., & Forenza, S. (1993). The effect of cerulenin on the production of this compound by Actinomadura verrucosospora. Journal of industrial microbiology, 12(2), 99-102.

-

...

-

Golik, J., Clardy, J., Dubay, G., Groenewold, G., Kawaguchi, H., Konishi, M., ... & Doyle, T. W. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 2. Structure of esperamicin X. Journal of the American Chemical Society, 109(11), 3461-3462.

-

...

-

...

-

Motamedi, H., & Hutchinson, C. R. (1987). Cloning and heterologous expression of a gene cluster for the biosynthesis of tetracenomycin C, the anthracycline antitumor antibiotic of Streptomyces glaucescens. Proceedings of the National Academy of Sciences, 84(13), 4445-4449.

-

Lee, J. H., Kim, H. J., Lee, K., & Kim, E. S. (2008). The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis. Current microbiology, 57(4), 344-349.

-

Pschorn, W., Hütter, R., & Zähner, H. (1982). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. The Journal of antibiotics, 35(7), 844-850.

-

Van Lanen, S. G., & Shen, B. (2008). Genome neighborhood network reveals insights into enediyne biosynthesis and facilitates prediction and prioritization for discovery. Journal of industrial microbiology & biotechnology, 35(7), 637-646.

-

...

-

...

-

...

-

...

-

Tenconi, E., & Mazodier, P. (2018). Self-resistance mechanisms to DNA-damaging antitumor antibiotics in actinobacteria. Antibiotics, 7(4), 93.

-

Ahlert, J., Shepard, E., Lomovskaya, N., Zazopoulos, E., Staffa, A., Bachmann, B. O., ... & Thorson, J. S. (2002). The calicheamicin gene cluster and its iterative type I enediyne PKS. Science, 297(5584), 1173-1176.

-

Ju, J., Lim, S. K., Jiang, H., & Shen, B. (2005). Synergistic actions of tailoring enzymes in pradimicin biosynthesis. Journal of the American Chemical Society, 127(4), 1132-1133.

-

...

-

...

-

...

-

Myronovskyi, M., & Luzhetskyy, A. (2016). Cloning and heterologous expression of a large-sized natural product biosynthetic gene cluster in Streptomyces species. Frontiers in microbiology, 7, 164.

-

...

-

Dairi, T., Hamano, Y., Furumai, T., & Oki, T. (1999). Development of a self-cloning system for Actinomadura verrucosospora and identification of polyketide synthase genes essential for production of the angucyclic antibiotic pradimicin. Applied and environmental microbiology, 65(6), 2703-2709.

-

...

-

Komatsu, M., Uchiyama, T., Omura, S., & Ikeda, H. (2013). Engineered Streptomyces avermitilis host for heterologous expression of biosynthetic gene cluster for secondary metabolites. ACS synthetic biology, 2(7), 384-396.

-

...

-

Li, T. L., & Li, Y. Q. (2010). Genetics behind the glycosylation patterns in the biosynthesis of dalbaheptides. Frontiers in microbiology, 1, 137.

-

...

-

Ahlert, J., Shepard, E., Lomovskaya, N., Zazopoulos, E., Staffa, A., Bachmann, B. O., ... & Thorson, J. S. (2002). The calicheamicin gene cluster and its iterative type I enediyne PKS. Science, 297(5584), 1173-1176.

-

...

-

...

-

...

-

Arcamone, F. (1998). Role of the sugar moiety in the pharmacological activity of anthracyclines: development of a novel series of disaccharide analogs. Current pharmaceutical design, 4(4), 281-292.

Sources

- 1. Identification and Characterization of Glycosyltransferases Involved in the Biosynthesis of Neodiosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of cerulenin on the production of this compound by Actinomadura verrucosospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. Genome Neighborhood Network Reveals Insights into Enediyne Biosynthesis and Facilitates Prediction and Prioritization for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional and Structural Studies on the Esperamicin Thioesterase and Progress toward Understanding Enediyne Core Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Discovered Mechanisms of Antibiotic Self-Resistance with Multiple Enzymes Acting at Different Locations and Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tailoring modifications in labrenzin synthesis: a‐la‐carte production of pathway intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]

- 15. Engineered Streptomyces avermitilis host for heterologous expression of biosynthetic gene cluster for secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Architecture and Stereochemistry of Esperamicin A1

Abstract: Esperamicin A1 is a formidable member of the enediyne class of natural antitumor antibiotics, renowned for its extraordinary cytotoxicity against tumor cells.[1] Isolated from the bacterium Actinomadura verrucosospora, its biological activity is intrinsically linked to a complex and elegant molecular structure, capable of inflicting precise double-strand scissions in DNA.[2] This guide provides an in-depth exploration of the chemical structure and stereochemical intricacies of this compound. We will dissect its three primary functional domains: the bicyclic enediyne "warhead," the oligosaccharide "guidance system," and the trisulfide "trigger." Understanding this architecture is paramount for researchers in medicinal chemistry and drug development aiming to harness or modify its potent capabilities.

The Tripartite Molecular Architecture of this compound

The structure of this compound is a masterful example of modular design, where distinct chemical domains collaborate to execute a complex biological function.[1] These can be broadly categorized into the aglycone core, the oligosaccharide chain, and the activating trisulfide linker.

The Aglycone Core: A Bicyclo[7.3.1]enediyne Warhead

The source of this compound's potent DNA-cleaving ability lies in its aglycone, which features a highly strained bicyclo[7.3.1]tridecenediyne ring system.[1][3] This 10-membered ring contains two triple bonds (a diyne) and a double bond (an ene), held in a conformationally constrained state.

The inherent strain within this ring system is the potential energy source for its cytotoxic action. The distance between the two alkyne carbons is critical; in its stable form, this distance is too great for spontaneous cyclization.[1] However, upon activation, a conformational change brings these alkynes into proximity, initiating a Bergman cyclization.[2] This reaction transforms the enediyne into a highly reactive 1,4-dehydrobenzene diradical (a p-benzyne biradical).[1] This transient species is a powerful hydrogen-abstracting agent, capable of cleaving both strands of DNA by abstracting hydrogen atoms from the deoxyribose backbone, ultimately leading to cell death.[2][4]

The Oligosaccharide Moiety: A DNA Recognition and Binding System

Attached to the enediyne core is a complex oligosaccharide chain that functions as a high-affinity DNA binding domain.[1] This chain is responsible for guiding the molecule to the minor groove of DNA, providing sequence selectivity to the cytotoxic payload.[1][5] The oligosaccharide of this compound is comprised of four distinct sugar units, including several unusual and highly substituted monosaccharides:

-

A 2-deoxy-L-fucosyl unit linked to an anthranilate derivative.

-

A D-galactose unit.

-

An L-lyxose unit.

-

An unusual 2,4-dideoxy-4-amino sugar.

The extended and specific hydrogen-bonding network formed between the hydroxyl and amino groups of these sugars and the phosphate backbone and bases of DNA ensures the precise positioning of the enediyne core for optimal cleavage.[1] Studies have shown that the oligosaccharide's structure and hydrophobicity are critical for this recognition process.[5]

The Methyl Trisulfide Trigger: An Elegant Activation Mechanism

The final key component is the methyl trisulfide group, which serves as a sophisticated molecular trigger.[1][2] In the cellular environment, the natural enediyne is stable.[1] Activation is initiated by the reductive cleavage of the trisulfide, often by endogenous nucleophiles such as glutathione, to produce a thiolate anion.[2][4]

This newly formed thiolate then executes a rapid intramolecular Michael addition to the α,β-unsaturated ketone within the bicyclic core.[2][4] This crucial step transforms a trigonal bridgehead carbon into a tetrahedral center, fundamentally altering the geometry of the enediyne ring.[1] This geometric shift reduces the distance between the two triple bonds to a critical length (calculated to be approximately 3.16 Å), which is sufficient to permit the spontaneous Bergman cyclization and unleash the DNA-cleaving diradical.[1]

The following diagram provides a simplified schematic of the molecular components and their connectivity.

The Stereochemical Landscape

The biological function of this compound is critically dependent on its precise three-dimensional structure. The molecule contains a multitude of stereocenters, and their exact configuration is essential for proper DNA binding and the geometric requirements of the activation cascade.

Key Stereochemical Designations

The absolute stereochemistry of this compound has been rigorously established through a combination of advanced spectroscopic methods (e.g., 2D-NMR), chemical degradation, and, most definitively, through total synthesis efforts.[6][7] The IUPAC name and SMILES string for this compound precisely define the configuration at each chiral center.[8]

For example, the stereochemistry of the glycosidic linkages between the sugar units dictates the overall shape of the oligosaccharide chain, ensuring it fits snugly within the DNA minor groove. Similarly, the stereocenters within the aglycone core pre-ordain the strained conformation necessary for the Bergman cyclization trigger mechanism. Any epimerization at these key centers would likely render the molecule inactive.

Methodologies for Stereochemical Elucidation

The determination of such a complex stereochemical mosaic is a non-trivial task that has historically relied on a suite of analytical techniques:

| Methodology | Application in this compound Structure Elucidation |

| Nuclear Magnetic Resonance (NMR) | Extensive 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments were fundamental in establishing the connectivity of the atoms and the relative stereochemistry. Nuclear Overhauser effect (NOE) data, in particular, reveals through-space proximity of protons, allowing for the determination of the relative configuration of substituents on the rings. |

| X-ray Crystallography | While obtaining crystals of the intact natural product is challenging due to its complexity and flexibility, crystallographic analysis of degradation products or synthetic intermediates has been used to unambiguously determine the absolute stereochemistry of specific fragments. |

| Chemical Degradation & Synthesis | The molecule can be chemically cleaved into its constituent parts (e.g., individual sugars). These smaller, simpler fragments can then be compared to or converted into known compounds, confirming their absolute stereochemistry. Ultimately, the total synthesis of the proposed structure and comparison of its properties to the natural product provides the final, unequivocal proof of both structure and stereochemistry.[9][10][11][12] |

The convergence of data from these distinct methodologies provides the high degree of confidence required by the scientific community for the assigned structure of this compound.

Conclusion

This compound is a molecule of profound structural complexity and biological potency. Its architecture, featuring a DNA-cleaving enediyne core, a sequence-specific oligosaccharide guidance system, and a reductive trisulfide trigger, represents a highly evolved solution for targeted cytotoxicity. The precise arrangement of its numerous stereocenters is not a trivial detail but is fundamental to its mechanism of action, governing everything from DNA recognition to the critical conformational change that initiates DNA cleavage. For drug development professionals, the structure of this compound continues to serve as a blueprint and inspiration for the design of next-generation targeted chemotherapeutics, such as antibody-drug conjugates, where its immense potency can be selectively unleashed on cancer cells.

References

-

Lecture 2 : Mechanism of DNA Cleavage by Each Class . (n.d.). Shodhganga. Retrieved January 26, 2026, from [Link]

-

This compound | C59H80N4O22S4 . (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action . Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2-6. [Link]

-

Structure of calicheamicin ϒ1 and this compound anticancer agents . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Esperamicin . (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Lam, K. S., Veitch, J. A., Golik, J., Krishnan, B., Klohr, S. E., Volk, K. J., Forenza, S., & Doyle, T. W. (1993). Biosynthesis of this compound, an enediyne antitumor antibiotic . Journal of the American Chemical Society, 115(26), 12340-12345. [Link]

-

Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action . Proceedings of the National Academy of Sciences, 86(1), 2–6. [Link]

-

Golik, J., Doyle, T. W., Van Duyne, G., & Clardy, J. (1987). Esperamicins, a novel class of potent antitumor antibiotics. 3. Structures of esperamicins A1, A2, and A1b . Journal of the American Chemical Society, 109(11), 3462-3464. [Link]

-

Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism . Biochemistry, 32(16), 4222-4227. [Link]

-

ChemInform Abstract: Total Synthesis of the Carbohydrate Fragments of this compound . (2010). ChemInform, 26(4). [Link]

-

Nicolaou, K. C., Ahn, K. H., & DeFrees, S. A. (1998). Total synthesis of everninomicin 13,384-1-part 1: retrosynthetic analysis and synthesis of the A1B(A)C fragment . Chemistry, 4(11), 2117-2145. [Link]

-

Wang, P., & Miller, S. J. (2022). Total Synthesis of Pargamicin A . Journal of the American Chemical Society, 144(51), 23376-23381. [Link]

-

Magnus, P., & Lewis, R. T. (1990). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1: synthesis of 2-ketobicyclo[7.3.1.]enediyne and 13-ketocyclo[7.3.1]enediyne cores mediated by .eta.2]dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies . Journal of the American Chemical Society, 112(12), 4986-4987. [Link]

-

Wang, P., & Miller, S. J. (2022). Total synthesis of pargamicin A . Journal of the American Chemical Society, 144(51), 23376–23381. [Link]

-

Pathak, T. P., Miller, M. J. (2013). Stereocontrolled Total Synthesis of Muraymycin D1 Having a Dual Mode of Action against Mycobacterium tuberculosis . Journal of the American Chemical Society, 135(34), 12628–12631. [Link]

-

Oligosaccharide Antibiotics . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of the 'Enediyne' antibiotic esperamicin-A(1), and novel analogues for tumor targeting . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Total synthesis of everninomicin 13,384-1--Part 1: retrosynthetic analysis and synthesis of the A1B(A)C fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Total synthesis of pargamicin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereocontrolled Total Synthesis of Muraymycin D1 Having a Dual Mode of Action against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Esperamicin A1 Enediyne Core and its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enediynes, Nature's Molecular Warheads

Among the vast arsenal of complex natural products, the enediyne family stands out for its extraordinary cytotoxicity and unique mechanism of action.[1][2] These molecules, produced by various bacteria, are characterized by a core structure containing two triple bonds (a diyne) conjugated to a double bond (an ene) within a strained cyclic system.[3] Esperamicin A1, isolated from the fermentation broth of Actinomadura verrucosospora, is one of the most potent members of this class, exhibiting powerful antitumor activity.[3][4] Its remarkable biological activity stems from its ability to inflict precise and lethal damage to DNA, a process governed by the intricate reactivity of its enediyne core.[1][5] This guide provides a detailed exploration of the this compound core, its activation, and the subsequent chemical cascade that leads to its potent biological effects.

The Architecture of a Potent Cytotoxin: Structural Features of this compound

The formidable activity of this compound is a direct consequence of its complex and highly specialized molecular architecture. The structure can be dissected into three principal domains, each playing a critical role in the molecule's journey to its ultimate target.[3]

-

The Enediyne "Warhead": At the heart of this compound lies a bicyclo[7.3.1]enediyne core.[3] This strained ring system is the latent reactive component, held in a stable, inactive conformation. The geometry of this core is crucial; it prevents the two alkyne units from approaching each other, thereby inhibiting spontaneous reaction.[6]

-

The Oligosaccharide "Guidance System": A complex trisaccharide moiety is appended to the enediyne core. This sugar component is not merely a passive structural element; it is responsible for recognizing and binding to specific sequences in the minor groove of DNA.[3][7] This targeted delivery ensures that the reactive core is positioned optimally to inflict maximum damage. Studies have shown that this compound preferentially interacts with purine/pyrimidine trimer sequences.[7]

-

The Trisulfide "Trigger": A methyl trisulfide group linked to the core serves as the activation trigger.[3] This group is relatively stable but can be readily reduced by biological thiols, such as glutathione, initiating the DNA-cleaving cascade.[1][5]

The synergy between these three domains—guidance, trigger, and warhead—makes this compound an exceptionally precise and potent DNA-damaging agent.

Caption: Activation and reactivity cascade of this compound.

Step 3: DNA Cleavage

The p-benzyne diradical is a potent hydrogen-abstracting species. [8]Once formed in the minor groove of DNA, it rapidly abstracts hydrogen atoms from the sugar-phosphate backbone (specifically, the deoxyribose units). [3]This action generates radicals on the DNA itself, which then undergo further reactions with oxygen, ultimately leading to both single- and double-strand breaks. [1][3][5]It is this ability to cause double-strand breaks that is responsible for the extreme cytotoxicity of this compound. [3]The preferential cleavage sites for esperamicin are at thymidylate residues. [2]

Experimental Methodologies for Studying Enediyne Reactivity

Validating the mechanism and quantifying the activity of this compound requires specialized biochemical and analytical techniques.

In Vitro DNA Cleavage Assay

This foundational experiment directly visualizes the DNA-damaging capability of the compound. The causality behind the protocol is to create a controlled system where the only variable leading to DNA damage is the activated enediyne.

Experimental Protocol: Plasmid DNA Cleavage Assay

-

Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

Initiation: Add a stock solution of this compound to the reaction mixture. To a parallel control tube, add only the solvent.

-

Activation: Initiate the reaction by adding an activating agent, typically a thiol such as dithiothreitol (DTT) or glutathione. A crucial control is a reaction containing this compound but no activator, which validates that the trisulfide trigger is necessary.

-

Incubation: Incubate the reactions at a physiological temperature (37°C) for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (EDTA) and a tracking dye.

-

Analysis: Load the samples onto an agarose gel. Separate the DNA forms via gel electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

Interpreting the Results:

-

Form I (Supercoiled): Uncut, intact plasmid.

-

Form II (Nicked/Circular): Plasmid with a single-strand break.

-

Form III (Linear): Plasmid with a double-strand break.

A successful experiment will show a concentration-dependent decrease in Form I DNA and a corresponding increase in Forms II and III in the tubes containing both this compound and the thiol activator. The control lanes should show predominantly Form I DNA.

Caption: Workflow for an in vitro DNA cleavage assay.

Computational Modeling

Density functional theory (DFT) and other computational methods have become invaluable for understanding the energetics of the Bergman cyclization. [9][10]These models allow researchers to calculate the activation enthalpies (ΔH‡) and free energies (ΔG‡) of the cyclization, providing insights into how structural modifications affect the reactivity of the enediyne core. [9]Such studies have confirmed that molecular strain, rather than simple proximity of the alkyne units, is a key determinant of cycloaromatization rates. [6]

Synthesis, Biosynthesis, and Applications in Drug Development

The structural complexity of this compound presents significant challenges for both chemical synthesis and biosynthesis.

-

Chemical Synthesis: The total synthesis of the esperamicin/calicheamicin bicyclic core is a formidable challenge in organic chemistry. [11]Successful synthetic routes are modular, allowing for the creation of nonnatural analogs to probe structure-activity relationships and develop novel therapeutic agents. * Biosynthesis: Nature employs a dedicated set of enzymes to construct the enediyne core. Enediyne biosynthetic gene clusters often share a conserved cassette of genes, which can be used as a marker to discover novel enediyne-producing microorganisms from genomic databases. [12] The extreme potency that makes this compound a powerful cytotoxin also makes it a challenging candidate for traditional chemotherapy due to a narrow therapeutic window. However, its power can be harnessed through targeted delivery systems. Enediynes are prime candidates for use as payloads in Antibody-Drug Conjugates (ADCs) . [12][13]In an ADC, the enediyne is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This strategy concentrates the cytotoxic payload at the tumor site, maximizing efficacy while minimizing systemic toxicity.

Table 1: Comparative Cytotoxicity of Enediyne Antibiotics

| Compound | Target | Potency (IC50) | Primary Cleavage Site |

|---|---|---|---|

| This compound | DNA | Picomolar range | Thymidine (T) > C > A > G [2] |

| Calicheamicin γ1 | DNA | Picomolar range | Cytidine (C) >> T > A = G [2] |

| Neocarzinostatin | DNA | Nanomolar range | Thymidine (T) > A > C > G [2]|

Note: IC50 values can vary significantly based on the cell line and assay conditions.

Conclusion

The this compound enediyne core is a masterpiece of molecular engineering. Its reactivity is controlled by a sophisticated, multi-stage mechanism that combines targeted delivery, a specific chemical trigger, and a powerful cycloaromatization reaction to generate a localized DNA-cleaving diradical. This intricate process ensures that its devastating cytotoxic power is unleashed with precision. A thorough understanding of this mechanism, grounded in robust experimental and computational validation, is essential for researchers seeking to harness the therapeutic potential of enediynes in the next generation of targeted cancer therapies.

References

-

Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. [Link]

- Unpublished Lecture Notes. (n.d.). Lecture 2 : Mechanism of DNA Cleavage by Each Class. Source not publicly available.

-

Uesugi, M., & Sugiura, Y. (1993). New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism. Biochemistry, 32(17), 4622–4627. [Link]

-

Uesawa, Y., & Sugiura, Y. (1991). Heat-induced DNA cleavage by esperamicin antitumor antibiotics. Biochemistry, 30(38), 9242–9246. [Link]

-

Wang, Z., et al. (2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (n.d.). Esperamicin. Wikipedia. [Link]

-

Gherman, B. F., & Cárdenas, G. R. (2009). Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of this compound. The Journal of Physical Chemistry B, 113(25), 8693–8704. [Link]

-

Poloukhtine, A., et al. (2006). Two-Photon Photochemical Generation of Reactive Enediyne. Journal of the American Chemical Society, 128(41), 13356-13357. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Kar, M., & Basak, A. (2017). Design, Synthesis, and Biological Activity of Unnatural Enediynes and Related Analogues Equipped with pH-Dependent or Phototriggering Devices. Chemical Reviews, 117(18), 11779-11831. [Link]

-

Gherman, B. F., & Cárdenas, G. R. (2009). Efficient and accurate characterization of the Bergman cyclization for several enediynes including an expanded substructure of this compound. The Journal of Physical Chemistry B, 113(25), 8693–8704. [Link]

-

Alabugin, I. V., & Kovalenko, S. V. (2004). Conformationally gated fragmentations and rearrangements promoted by interception of the Bergman cyclization through intramolecular H-abstraction: a possible mechanism of auto-resistance to natural enediyne antibiotics? Organic & Biomolecular Chemistry, 2(1), 86–98. [Link]

-

Herath, J., & Hu, Y. (2022). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. RSC Chemical Biology, 3(10), 1205–1217. [Link]

-

Magnus, P., & Lewis, R. T. (1992). Synthetic and mechanistic studies on the antitumor antibiotics this compound and calicheamicin .gamma.1: synthesis of 2-ketobicyclo[7.3.1.]enediyne and 13-ketocyclo[7.3.1]enediyne cores mediated by .eta.2]dicobalt hexacarbonyl alkyne complexes. Cycloaromatization rate studies. Journal of the American Chemical Society, 114(7), 2574–2589. [Link]

-

Schreiber, S. L., & Kiessling, L. L. (1988). Synthesis of the bicyclic core of the esperamicin/calichemicin class of antitumor agents. Journal of the American Chemical Society, 110(2), 631–633. [Link]

-

Magnus, P., Lewis, R., & Huffman, J. C. (1988). Synthetic and mechanistic studies on this compound and calichemicin .gamma.1. Molecular strain rather than .pi.-bond proximity determines the cycloaromatization rates of bicyclo[7.3.1]enediynes. Journal of the American Chemical Society, 110(20), 6921–6923. [Link]

-

Gorman, P. (2019). Surface and Solution Mediated Studies of Small Molecule Enediyne Reactivity. eScholarship, University of California. [Link]

-

Lei, J., Sun, L., Huang, S., Zhu, C., Li, P., He, J., Mackey, V., Coy, D. H., & He, Q. (2019). The antimicrobial peptides and their potential clinical applications. American journal of translational research, 11(7), 3919–3931. [Link]

-

Vattipalli, A., et al. (2016). Characterization and initial demonstration of in vivo efficacy of a novel heat-activated metalloenediyne anti-cancer agent. Journal of Experimental & Clinical Cancer Research, 35(1), 164. [Link]

-

Schreiber, S. L., & Kiessling, L. L. (1988). Synthesis of the Bicyclic Core of the Esperamicin/Calichemicin Class of Antitumor Agents. Kiessling Lab, MIT. [Link]

-

Organic Chemistry Portal. (n.d.). Bergman Cyclization. . [Link]

-

Miller, A. K., et al. (2022). Total synthesis of pargamicin A. Nature Communications, 13(1), 7731. [Link]

-

Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6. [Link]

-

Konishi, M., et al. (1985). Esperamicins, a novel class of potent antitumor antibiotics. I. Physico-chemical data and partial structure. The Journal of Antibiotics, 38(11), 1605-1609. [Link]

Sources

- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esperamicin - Wikipedia [en.wikipedia.org]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. This compound | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New insights into sequence recognition process of this compound and calicheamicin gamma 1I.: origin of their selectivities and "induced fit" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bergman Cyclization [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient and accurate characterization of the Bergman cyclization for several enediynes including an expanded substructure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the DNA Cleavage Mechanism of Esperamicin A1

Introduction: The Architect of Cellular Demise

Within the arsenal of naturally derived antitumor agents, the enediyne family represents a class of molecules with unparalleled potency.[1] These compounds, produced by various soil bacteria, are renowned for their intricate molecular architecture and a sophisticated mechanism of action that culminates in the targeted destruction of DNA. Esperamicin A1, isolated from the bacterium Actinomadura verrucosospora, stands as a quintessential example of this class, exhibiting profound cytotoxicity against tumor cells.[2] Its lethality is not the result of a simple interaction but a precisely orchestrated, multi-stage molecular cascade. This guide elucidates the core mechanism of this compound, from its initial recognition of the DNA double helix to the generation of a high-energy diradical species and the subsequent cleavage of the phosphodiester backbone. Understanding this intricate process is paramount for researchers in oncology and drug development seeking to harness and refine the therapeutic potential of such powerful agents.

Part 1: The Molecular Blueprint of this compound

The efficacy of this compound is intrinsically linked to its unique tripartite structure. Each domain serves a distinct and indispensable function, working in concert to deliver the cytotoxic payload to its ultimate target.[2][3]

-

The Oligosaccharide Targeting Domain: This complex sugar assembly acts as the molecule's navigation system.[2] It is responsible for the initial, non-covalent recognition and high-affinity binding to the minor groove of DNA.[2][4] This interaction is not random; the oligosaccharide chain confers a degree of sequence selectivity, guiding the molecule to specific regions of the genome.[2][5]

-

The Trisulfide Trigger: A chemically labile methyltrisulfide group serves as a molecular lock, holding the molecule in a stable, inactive conformation.[2][4] This group is the key to the activation cascade, requiring a specific chemical stimulus—reduction—to unleash the molecule's destructive potential.[6][7]

-

The Bicyclic Enediyne "Warhead": At the heart of this compound lies a bicyclo[7.3.1]enediyne core.[2] This strained ring system, containing two triple bonds (a diyne) and one double bond (an ene), is a latent source of immense chemical energy. In its inactive state, the geometry of the core prevents the reactive elements from interacting. However, once the trigger is activated, this core undergoes a dramatic transformation to become the agent of DNA cleavage.[2][7]

Caption: Functional domains of the this compound molecule.

Part 2: The Step-by-Step Mechanism of DNA Destruction

The action of this compound can be dissected into a four-step sequence, beginning with precise targeting and culminating in catastrophic DNA damage. This cascade is a superb example of molecular engineering, where initial binding events trigger conformational changes that enable a powerful chemical reaction.

Step 1: DNA Recognition and Minor Groove Binding

The process begins with the oligosaccharide domain binding to the minor groove of B-DNA.[8] This binding is driven by a combination of hydrophobic interactions, electrostatic forces, and hydrogen bonding between the sugar moieties and the floor of the DNA groove.[2] While some studies have reported limited sequence specificity[6][7], a significant body of evidence indicates a preference for oligopyrimidine-rich regions, particularly sequences such as 5'-CTC, 5'-TTC, and 5'-TTT.[8][9] This targeted binding positions the reactive core of the molecule in close proximity to the sugar-phosphate backbone of DNA, ensuring that the subsequent damage is localized and efficient.

Step 2: Reductive Activation of the Trisulfide Trigger

Once bound to DNA, this compound remains inert until it encounters a reducing agent. In a cellular context, this is typically glutathione, while in vitro assays often utilize dithiothreitol (DTT).[4][6][8] The reducing agent initiates a nucleophilic attack on the central sulfur atom of the methyltrisulfide moiety.[4] This cleavage event generates a reactive thiolate anion.[6][7] This newly formed thiolate immediately performs a rapid, intramolecular Michael addition reaction, attacking an α,β-unsaturated ketone within the bicyclic core.[2][6][7] This crucial step is the point of no return, irreversibly committing the molecule to its cytotoxic pathway.

Step 3: Bergman Cyclization and Diradical Formation

The Michael addition dramatically alters the geometry of the enediyne core, converting a trigonal bridgehead carbon to a tetragonal center.[2][4] This structural change forces the two triple bonds of the diyne into closer proximity, reducing the critical distance between them from approximately 3.35 Å to 3.16 Å.[2] This new conformation is highly strained and triggers a spontaneous electrocyclization reaction known as the Bergman cyclization.[2][10] The enediyne core rapidly rearranges to form a highly unstable and reactive 1,4-dehydrobenzene diradical (also known as a p-benzyne diradical).[2][11] This species is the ultimate cytotoxic agent, a powerful hydrogen-abstracting machine.

Step 4: Hydrogen Abstraction and DNA Strand Scission

The p-benzyne diradical, positioned within the minor groove, is perfectly situated to attack the DNA backbone. It indiscriminately abstracts hydrogen atoms from the deoxyribose sugars of nearby nucleotides.[12] This hydrogen abstraction creates radicals on the DNA backbone.[2] In the presence of molecular oxygen, these DNA radicals undergo further reactions that lead to the oxidative cleavage of the phosphodiester backbone, resulting in both single-strand and double-strand breaks.[2][6][13] The formation of double-strand breaks is particularly lethal to the cell, as they are difficult to repair and readily trigger apoptosis.[6][7]

Caption: The sequential workflow of this compound-mediated DNA damage.

Part 3: Experimental Validation and Methodologies

The elucidation of this complex mechanism relies on a suite of robust biochemical assays. The following protocols represent the foundational techniques used to characterize the activity of enediyne antibiotics.

Protocol 1: In Vitro Plasmid DNA Cleavage Assay

This assay provides a direct visualization of DNA damage and is the cornerstone for assessing the activity of agents like this compound. The principle lies in the differential electrophoretic mobility of different DNA topologies.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg) with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Drug Addition: Add this compound to the desired final concentration. Include a control reaction with no drug.

-

Initiation: Initiate the cleavage reaction by adding a reducing agent (e.g., DTT to a final concentration of 1 mM).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching & Loading: Stop the reaction by adding a gel loading buffer containing a chelating agent (EDTA) and a tracking dye.

-

Analysis: Load the samples onto a 1% agarose gel. Separate the DNA forms via electrophoresis.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.

Interpretation:

-

Form I (Supercoiled): Uncut, fastest migrating band.

-

Form II (Nicked/Open-Circular): Result of a single-strand break, slowest migrating band.

-

Form III (Linear): Result of a double-strand break, migrates between Form I and Form II. A decrease in the Form I band with a concomitant increase in Form II and Form III bands provides quantitative evidence of DNA cleavage activity.

Protocol 2: High-Resolution DNA Footprinting Analysis

This technique is essential for determining the precise nucleotide sequences where DNA cleavage occurs. It compares the drug-induced cleavage pattern to a standard sequencing ladder.

Caption: Experimental workflow for DNA footprinting analysis.

Methodology:

-

DNA Preparation: A specific DNA fragment (e.g., from a plasmid) is isolated using restriction enzymes.

-

End-Labeling: One end of one strand of the DNA fragment is radioactively labeled, typically with ³²P at the 5' terminus using T4 polynucleotide kinase.

-

Drug Treatment: The labeled DNA is incubated with varying concentrations of this compound and a reducing agent under physiological conditions.

-

Reaction Termination: The reaction is stopped, and the DNA is precipitated and denatured.

-

Electrophoresis: The samples are loaded onto a high-resolution denaturing polyacrylamide gel, alongside Maxam-Gilbert or Sanger sequencing reaction lanes derived from the same DNA fragment.

-

Autoradiography: The gel is dried and exposed to X-ray film. The radioactive bands reveal the positions of cleavage.

Interpretation: By aligning the bands in the this compound cleavage lanes with the corresponding nucleotide bands in the sequencing lanes, one can precisely identify which bases are targeted for cleavage.[9] The thickness of the bands indicates the relative intensity of cleavage at that site.

Part 4: Summary of Cleavage Specificity and Concluding Remarks

The potent biological activity of this compound is a direct consequence of its highly evolved chemical mechanism. The molecule combines selective DNA targeting with a powerful, triggerable warhead that generates one of the most reactive chemical species known, the p-benzyne diradical.

| Target Sequence Motif | Preference Level | Citation(s) |

| 5'-CTC | High | [8] |

| 5'-TTC | High | [8] |

| 5'-TTT | High | [8] |

| General Pyrimidine Bases (T, C) | High | [8][9] |

| Oligopurine Tracts | Low | [8][9] |

This guide has deconstructed the mechanism of this compound into a series of discrete, experimentally verifiable steps. The principles underlying its action—targeted delivery and triggered activation—are now being applied in the development of next-generation cancer therapeutics, most notably in the design of antibody-drug conjugates (ADCs), where the enediyne payload can be delivered with even greater precision to tumor cells.[4][12] A thorough understanding of this mechanism is not merely an academic exercise; it is the foundation upon which safer and more effective cancer therapies will be built.

References

- Lecture 2 : Mechanism of DNA Cleavage by Each Class. (n.d.). Google.

-

Shiraki, T., & Sugiura, Y. (1989). DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Nucleic Acids Symposium Series, (21), 53–54. Retrieved January 26, 2026, from [Link]

-

Long, B. H., Golik, J., Forenza, S., Ward, B., Rehfuss, R., Dabrowiak, J. C., Catino, J. J., Musial, S. T., Brookshire, K. W., & Doyle, T. W. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences of the United States of America, 86(1), 2–6. Retrieved January 26, 2026, from [Link]

-

Sugiura, Y., Shiraki, T., Konishi, M., & Oki, T. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences of the United States of America, 87(10), 3831–3835. Retrieved January 26, 2026, from [Link]

-

(2024). Tunable and Photoactivatable Mimics of Calicheamicin γ1 for DNA Cleavage. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

Sugiura, Y., Uesawa, Y., Takahashi, Y., Kuwahara, J., Golik, J., & Doyle, T. W. (1989). Nucleotide-specific cleavage and minor-groove interaction of DNA with esperamicin antitumor antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 86(20), 7672–7676. Retrieved January 26, 2026, from [Link]

-

ADC Review / Journal of Antibody-drug Conjugates. (2019, March 23). Calicheamicin and DNA-cleaving ADC. Retrieved January 26, 2026, from [Link]

-